molecular formula C12H10BrNO B2741826 4-(Benzyloxy)-2-bromopyridine CAS No. 220585-13-7

4-(Benzyloxy)-2-bromopyridine

Cat. No.: B2741826
CAS No.: 220585-13-7
M. Wt: 264.122
InChI Key: PMHZRTHVNQCIGS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromopyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

4-(Benzyloxy)-2-bromopyridine is a chemical compound that is structurally similar to Monobenzone . Monobenzone, also known as 4-(Benzyloxy)phenol, is a compound used medically for depigmentation . The primary target of Monobenzone is melanin-producing cells, known as melanocytes .

Mode of Action

Monobenzone, and by extension this compound, exerts its effects by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .

Biochemical Pathways

It is proposed that it influences the melanin synthesis pathway, leading to a decrease in melanin production . This results in a depigmentation effect, which is particularly useful in the treatment of conditions like vitiligo .

Pharmacokinetics

This suggests that the compound may have poor oral bioavailability and may be more effective when administered via other routes .

Result of Action

The primary result of the action of this compound is the depigmentation of the skin. This is due to the increased excretion of melanin from melanocytes and the potential destruction of these cells . This can lead to a permanent loss of skin color, which can be beneficial in the treatment of conditions like vitiligo .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. While specific studies on this compound are lacking, it is known that factors such as pH, temperature, and the presence of other chemicals can influence the activity and stability of many compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromopyridine typically involves the bromination of 4-(Benzyloxy)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, selectively brominating the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-bromopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.

    Reduction: The pyridine ring can be reduced to a piperidine derivative using hydrogenation techniques.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with a base such as sodium hydride (NaH).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-bromopyridine is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In the development of bioactive molecules for pharmaceutical research.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)benzyl chloride
  • 4-(Benzyloxy)phenol

Comparison: 4-(Benzyloxy)-2-bromopyridine is unique due to the presence of both a benzyloxy group and a bromine atom on a pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs, which may lack either the bromine atom or the pyridine ring .

Properties

IUPAC Name

2-bromo-4-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHZRTHVNQCIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (761 mg, 19.83 mmol) was added portion wise to 2-bromo-4-hydroxypyridine (3 g, 17.24 mmol) in DMF (50 mL) at 0° C. under Ar(g). Then the reaction mixture was stirred at it for 10 min after which it was again cooled down at 0° C. and benzyl bromide (2.15 mL, 18.10 mmol) was added. The reaction was stirred at it for 4 h, after which it was poured onto brine (200 mL) and EtOAc (200 mL) was added. The phases were separated and the organic phase was dried over MgSO4, filtered and subsequently evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography eluting with hexane/EtOAc (90:10 to 80:20) to furnish I as a white solid (2.331 g, 51%).
Name
Quantity
761 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
51%

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